The Halogenated Hub: A Technical Guide to 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
The Halogenated Hub: A Technical Guide to 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
Topic: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (CAS 304468-42-6) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, the spiro[cyclohexane-1,3'-indolin]-2'-one scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The 5'-bromo derivative (CAS 304468-42-6) is not merely a catalog compound; it is a critical divergent intermediate .
Its value lies in its duality: the spiro-fusion at the C3 position imposes rigid stereochemical constraints that mimic peptide turns (essential for disrupting protein-protein interactions like MDM2-p53), while the C5-bromine atom serves as a reactive handle for late-stage palladium-catalyzed functionalization. This guide dissects the synthesis, chemical utility, and biological applications of this potent building block.[1]
Chemical Dossier
| Property | Data |
| Chemical Name | 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one |
| CAS Number | 304468-42-6 |
| Molecular Formula | C₁₃H₁₄BrNO |
| Molecular Weight | 280.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 230–232 °C (Recrystallized from ethanol) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water |
| pKa (NH) | ~13.5 (Estimated) |
Safety Profile:
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Signal Word: Warning
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Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]
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Handling: Standard PPE (nitrile gloves, safety glasses, fume hood) is mandatory due to potential alkylating impurities from synthesis.
Core Synthesis: The Dialkylation Protocol
While organocatalytic routes exist for chiral derivatives, the most robust method for generating the racemic core scaffold 304468-42-6 is the base-mediated geminal dialkylation of 5-bromooxindole.
Mechanistic Insight
The C3 position of the oxindole is benzylic and adjacent to a carbonyl, making it sufficiently acidic (pKa ~18 in DMSO) for deprotonation by strong bases. The reaction proceeds via a stepwise alkylation-cyclization mechanism. The choice of base is critical: Sodium Hydride (NaH) is preferred over alkoxides to prevent ring opening of the oxindole (isatin formation).
Step-by-Step Protocol
Reagents:
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5-Bromooxindole (1.0 equiv)
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1,5-Dibromopentane (1.1 equiv)
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Sodium Hydride (60% dispersion in oil, 2.5 equiv)
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DMF (Anhydrous, 10 mL/g of substrate)
Procedure:
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Preparation: Flame-dry a round-bottom flask under Argon. Add NaH and wash twice with anhydrous hexanes to remove mineral oil. Suspend the NaH in anhydrous DMF and cool to 0°C.
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Deprotonation: Add 5-Bromooxindole portion-wise over 15 minutes. Evolution of H₂ gas will be observed. The solution typically turns deep red/orange (formation of the enolate). Stir at 0°C for 30 minutes.
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Alkylation: Add 1,5-Dibromopentane dropwise via syringe. The slow addition is crucial to minimize intermolecular polymerization.
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Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The intermediate mono-alkylated species usually disappears rapidly.
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Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
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Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical for crystallization success), then brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol. If purity is <95%, flash chromatography (SiO₂, Gradient 10-40% EtOAc/Hexanes) is recommended.
Visualization: Synthetic Pathway
Caption: Stepwise geminal dialkylation mechanism forming the spiro-cyclohexane ring.
Advanced Functionalization Strategies
The utility of CAS 304468-42-6 lies in its "orthogonal" reactivity. The molecule presents three distinct vectors for modification, allowing researchers to grow the molecule into specific binding pockets.
The Three-Vector Strategy
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Vector A (N1-Position): The amide nitrogen is nucleophilic after deprotonation. It is typically alkylated first if N-substitution is required, or protected (e.g., Boc, SEM) to prevent catalyst poisoning during cross-coupling.
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Vector B (C5-Position): The bromine atom is the primary handle. It undergoes facile Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
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Vector C (Spiro-Ring): While the cyclohexane ring in this specific CAS is unsubstituted, advanced derivatives often incorporate polar groups here to improve solubility.
Workflow: Library Generation
Caption: Divergent synthesis logic transforming the brominated core into functional drug candidates.
Medicinal Chemistry Applications
MDM2-p53 Interaction Inhibitors
The spirooxindole core is a classic mimetic of the Trp23 residue of p53. The rigid spiro-fusion orients substituents to project deep into the hydrophobic cleft of MDM2.
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Role of CAS 304468-42-6: The 5-bromo group is typically replaced with a para-chlorophenyl or similar hydrophobic moiety to engage the Leu26 pocket of MDM2 [1].
Anticancer Kinase Inhibition
Derivatives of this scaffold have shown potency against VEGFR-2 and EGFR .[3][4] The oxindole NH and carbonyl form a donor-acceptor hydrogen bond pair with the kinase hinge region (Glu/Cys residues).
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SAR Insight: Substitution at the 5-position (replacing Br) dictates selectivity. Bulky aromatic groups here often access the "back pocket" of the kinase ATP site [2].
Antiviral Activity (SARS-CoV-2)
Recent studies indicate that spiro-indolinone derivatives possess antiviral properties. The mechanism is hypothesized to involve the inhibition of viral entry or replication enzymes, with the spiro-ring providing the necessary steric bulk to block viral protein conformational changes [3].
Stability and Storage
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Thermal Stability: High. Stable up to >200°C.
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Hydrolytic Stability: The amide bond is robust but can hydrolyze under refluxing strong acid/base (6M HCl or 6M NaOH).
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Light Sensitivity: Halogenated indoles can undergo photodehalogenation over extended periods. Store in amber vials.
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Recommended Storage: +2°C to +8°C, under inert atmosphere (Argon) for long-term reference standards.
References
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Zhao, Y., et al. "Structural basis for the inhibition of the MDM2-p53 interaction by spirooxindole derivatives." Journal of Medicinal Chemistry, 2013.
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Fawazy, N.G., et al. "Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties."[3] Scientific Reports, 2022.[3]
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Kamal, A., et al. "Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents."[5] Bioorganic & Medicinal Chemistry Letters, 2015.[5]
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PubChem Compound Summary. "5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one" (Analogous scaffold data).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one | C10H8BrNO | CID 68991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties -ORCA [orca.cardiff.ac.uk]
- 4. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
